molecular formula C8H8ClN2NaO2S B2474275 Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate CAS No. 2377034-48-3

Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate

Cat. No.: B2474275
CAS No.: 2377034-48-3
M. Wt: 254.66
InChI Key: RTNJSKOAZNWBFN-UHFFFAOYSA-M
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Description

Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate: is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thiazole ring or the carboxylate group, potentially leading to the formation of thiazolidines or alcohols, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Thiazolidines or alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Antimicrobial Agents: Thiazole derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry:

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Agriculture: The compound may be utilized in the formulation of pesticides or herbicides.

Comparison with Similar Compounds

    5-chloro-2-methyl-1,3-thiazole-4-carboxylate: Similar structure but with a methyl group instead of the pyrrolidine ring.

    2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate:

    5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxamide: Contains an amide group instead of the carboxylate group, altering its chemical properties.

Uniqueness: The presence of both the pyrrolidine ring and the chlorine atom in Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate imparts unique chemical and biological properties, making it distinct from other thiazole derivatives. These features contribute to its versatility and potential in various scientific and industrial applications.

Properties

IUPAC Name

sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S.Na/c9-6-5(7(12)13)10-8(14-6)11-3-1-2-4-11;/h1-4H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNJSKOAZNWBFN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(S2)Cl)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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